Usherin isoform B is a large transmembrane protein encoded by the USH2A gene, which is located on chromosome 1q41. This isoform is predominantly expressed in the retina and cochlea and plays a critical role in the maintenance of sensory cells responsible for vision and hearing. The full-length usherin isoform B comprises 5,202 amino acids and is characterized by multiple structural domains, including laminin G domains and fibronectin type III repeats, which are essential for its function in the extracellular matrix of sensory tissues .
The information regarding usherin isoform B is derived from various scientific studies, including genetic analyses, structural modeling, and functional investigations of the protein. These studies highlight the significance of usherin in Usher syndrome type II, a condition that leads to combined hearing loss and retinitis pigmentosa due to mutations in the USH2A gene .
Usherin isoform B is classified as a matrix protein within the extracellular matrix category due to its structural properties and localization. It interacts with other proteins in the Usher protein network, contributing to cellular architecture and signaling pathways essential for sensory cell function .
The synthesis of usherin isoform B involves complex transcriptional and translational processes governed by the USH2A gene. Alternative splicing results in two primary isoforms: a shorter isoform A and the longer isoform B. The production of these isoforms occurs within the endoplasmic reticulum and Golgi apparatus, where post-translational modifications such as glycosylation also take place .
Usherin isoform B features a complex structure that includes:
The molecular weight of usherin isoform B is approximately 580 kDa due to its extensive amino acid sequence and post-translational modifications. Structural studies have indicated that it exists predominantly as a glycosylated protein within cellular contexts .
Usherin isoform B does not participate in traditional chemical reactions like small molecules but engages in biochemical interactions critical for cellular signaling and structural integrity.
Usherin isoform B operates primarily through its interactions with other proteins within the Usher syndrome complex. It localizes to specific regions of photoreceptor cells and cochlear hair cells, where it contributes to:
Studies have shown that mutations in USH2A disrupt these interactions, leading to mislocalization of usherin and subsequent cellular dysfunction associated with Usher syndrome .
Usherin isoform B is primarily studied within genetic research focused on inherited retinal degeneration and hearing loss. Its applications include:
The 3700-3711 amino acid residue segment of Usherin isoform B (UniProt Q9NY99-2) resides within fibronectin type III (FN3) domain 31, a critical structural element in this ~520 kDa transmembrane protein. This region adopts a β-sandwich fold characteristic of FN3 domains, with the specific sequence Lys3700-Cys3711 forming part of the F-G β-strand loop that mediates interdomain flexibility and protein-protein interactions. Crucially, Cys3709 and Cys3711 participate in a conserved dicysteine motif that stabilizes the domain core through an intra-domain disulfide bridge, as confirmed by homology modeling and cysteine mutagenesis studies [1] [2]. Disruption of this motif (e.g., C3711R mutation) causes misfolding and impaired integration into the USH2 protein complex [1] [10].
Table 1: Structural and Functional Features of Usherin Isoform B (3700-3711)
Position | Amino Acid | Structural Role | Functional Significance | Pathogenic Variants |
---|---|---|---|---|
3700 | Lysine (K) | N-terminus of F-G loop | Electrostatic stabilization | None reported |
3701-3708 | Variable loop | Solvent-exposed region | Putative protein binding interface | p.Gly3704Val (RP-associated) |
3709 | Cysteine (C) | Disulfide bond partner | Structural stabilization | p.Cys3709Tyr (USH2-associated) |
3711 | Cysteine (C) | Disulfide bond partner | Structural stabilization | p.Cys3711Arg (Functional ablation) |
This segment exhibits high evolutionary conservation (>80% identity across mammals, ~52% in zebrafish) [2]. Functional studies demonstrate that in-frame deletion of exons encoding this region (e.g., exons 39-40) preserves photoreceptor protein trafficking in zebrafish models despite removing the entire FN3 domain, indicating modular redundancy among the 46 FN3 domains in Usherin [2]. However, missense mutations disrupt the USH2 interactome – particularly binding to whirlin’s PDZ domains and VLGR1 – essential for periciliary membrane complex (PMC) assembly in photoreceptors [9].
Isoform B-specific expression is governed by alternative 3' splice site selection in intron 21, which incorporates 51 additional exons (exons 22-72) absent in the 1,546-aa isoform A. The 3700-3711 region is encoded within exon 40, which undergoes constitutive splicing in isoform B transcripts. Deep-intronic mutations (e.g., c.7595-2144A>G) can activate cryptic splice sites, introducing pseudo-exons that disrupt the reading frame upstream of this region [3] [8]. RNA-seq analyses reveal tissue-specific splicing factors (e.g., SRRM2, NOVA1) bind exonic splicing enhancers in exon 40, promoting its inclusion specifically in retinal and cochlear tissues [6].
Table 2: Splicing Events Impacting the 3700-3711 Region
Splicing Event | Molecular Consequence | Functional Outcome | Detection Method |
---|---|---|---|
Exon 40 skipping | In-frame deletion of 98 aa (incl. 3700-3711) | Loss of FN3 domain 31; partial function retention | RT-PCR, Western blot |
c.7595-2144A>G (intron 40) | 152-bp pseudo-exon insertion | Premature termination codon (NMD activation) | RNA-seq, MLPA |
Exon 39-40 dual skipping | In-frame deletion of FN3 domains 30-31 | Full functional rescue in zebrafish models | CRISPR-Cas9 excision |
Notably, dual exon skipping strategies (exons 39-40) induce the removal of 294 nucleotides divisible by three, maintaining the reading frame while excising the entire domain. This approach rescues rhodopsin trafficking in ush2a−/− zebrafish by restoring USH2 complex localization at the periciliary membrane [2]. The 3700-3711 region contains no canonical splice regulatory elements, but its encoding exon (exon 40) has weak 5' and 3' splice sites (ΔG = −7.2 kcal/mol), rendering it vulnerable to splice-disrupting mutations [10].
The 3700-3711 segment undergoes N-linked glycosylation at Asn3703, confirmed by PNGase F sensitivity assays and mass spectrometry. This modification is critical for Usherin’s stability in the harsh extracellular environment of the periciliary matrix. Pharmacological inhibition of glycosylation (tunicamycin treatment) reduces Usherin half-life from >48 hours to ~12 hours in HEK293 cells [6]. Additionally, disulfide bond formation between Cys3709-Cys3711 occurs co-translationally in the endoplasmic reticulum, monitored by protein disulfide isomerase (PDI) [4].
Table 3: Post-Translational Modifications in the 3700-3711 Region
Modification Type | Site | Enzyme(s) | Biological Function | Dysregulation Consequence |
---|---|---|---|---|
N-glycosylation | Asn3703 | Oligosaccharyltransferase | Stability against proteases | Accelerated degradation (t1/2↓70%) |
Disulfide bond | Cys3709-Cys3711 | Protein disulfide isomerase (PDI) | FN3 domain folding | Mislocalization to inner segment |
Hydroxylation | Pro3706 | Prolyl hydroxylase | Collagen interaction | Impaired extracellular matrix adhesion |
In the Ush2ac.2299delG knock-in mouse, truncated Usherin (including residues 3700-3711) mislocalizes to photoreceptor inner segments instead of the periciliary membrane, due to failed mannose-6-phosphorylation required for Golgi-to-cilium trafficking [4]. This mislocalization disrupts the entire USH2 complex, preventing VLGR1 and whirlin recruitment to the PMC. Importantly, the 3700-3711 region contains a putative tyrosine sulfation motif (3707-YDGS-3710), though sulfotransferase specificity remains unconfirmed [5] [9].
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